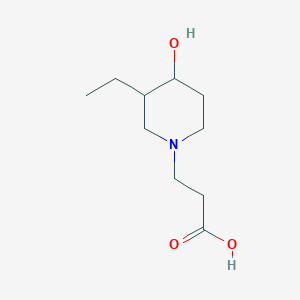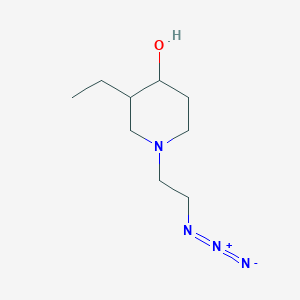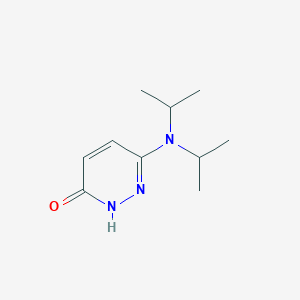
6-(Diisopropylamino)pyridazin-3-ol
Übersicht
Beschreibung
6-(Diisopropylamino)pyridazin-3-ol is a chemical compound with the molecular formula C10H17N3O. It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of pyridazine derivatives, which includes this compound, involves various methods. One such method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridazin-3-ol core with two isopropylamine groups attached to the 6th position .Chemical Reactions Analysis
Pyridazine derivatives, including this compound, can undergo various chemical reactions. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .Physical and Chemical Properties Analysis
This compound has a molecular weight of 195.26 g/mol. More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
6-(Diisopropylamino)pyridazin-3-ol: ist ein Derivat von Pyridazinon, einer Verbindung, die für ihre vielfältigen pharmakologischen Aktivitäten bekannt ist. In der medizinischen Chemie kann diese Verbindung als Baustein für die Entwicklung neuer Medikamente verwendet werden, da sie an verschiedenen Ringstellungen leicht funktionalisiert werden kann . Es wurde mit einer Vielzahl von pharmakologischen Wirkungen in Verbindung gebracht, darunter antihypertensive, entzündungshemmende und schmerzstillende Aktivitäten .
Landwirtschaft
Im landwirtschaftlichen Sektor sind Pyridazinonderivate, einschließlich This compound, für ihre herbiziden und antifeedanten Eigenschaften bekannt . Diese Verbindungen können synthetisiert werden, um Agrochemikalien zu erzeugen, die Pflanzen vor Schädlingen und Unkräutern schützen und so zu einer Steigerung der landwirtschaftlichen Produktivität beitragen.
Materialwissenschaften
Die Vielseitigkeit von Pyridazinonderivaten erstreckt sich auf die Materialwissenschaften, wo diese Verbindungen verwendet werden können, um neue Materialien mit spezifischen Eigenschaften zu entwickeln. Die funktionellen Gruppen in This compound ermöglichen die Herstellung von Polymeren oder Beschichtungen mit potenziellen Anwendungen in verschiedenen Industrien .
Umweltwissenschaften
In den Umweltwissenschaften kann die Untersuchung von Pyridazinonderivaten wie This compound zur Entwicklung von Chemikalien führen, die weniger schädlich für die Umwelt sind. Diese Verbindungen könnten so konzipiert werden, dass sie leichter abbaubar oder weniger toxisch sind und so ihre Umweltbelastung verringern .
Biochemie
This compound: spielt in der biochemischen Forschung eine Rolle als potenzieller Inhibitor oder Aktivator biochemischer Stoffwechselwege. Seine Struktur ermöglicht die Interaktion mit verschiedenen Enzymen und Rezeptoren, was für das Verständnis von Krankheitsmechanismen oder die Entwicklung von Therapeutika nützlich sein kann .
Pharmakologie
In der Pharmakologie gehört This compound zur Klasse der Pyridazinone, von denen berichtet wird, dass sie ein breites Spektrum biologischer Aktivitäten besitzen. Es kann zur Synthese von Verbindungen mit antimikrobiellen, antidepressiven, antikankerartigen und antithrombotischen Eigenschaften verwendet werden, unter anderem .
Analytische Chemie
Analytische Chemiker können This compound bei der Entwicklung neuer analytischer Methoden verwenden. Seine einzigartigen chemischen Eigenschaften können bei der Detektion und Quantifizierung verschiedener Substanzen in komplexen Gemischen helfen .
Chemieingenieurwesen
Im Chemieingenieurwesen kann This compound an der Prozessoptimierung für die Synthese von Pharmazeutika und Agrochemikalien beteiligt sein. Seine Reaktivität kann genutzt werden, um die Ausbeuten zu verbessern und Nebenprodukte in industriellen chemischen Reaktionen zu reduzieren .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that pyridazinone derivatives, which include 6-(diisopropylamino)pyridazin-3-ol, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives, it’s likely that multiple pathways are affected, leading to downstream effects that contribute to its pharmacological activities .
Result of Action
Given the broad spectrum of activities associated with pyridazinone derivatives, it’s likely that the compound induces a variety of molecular and cellular changes .
Biochemische Analyse
Biochemical Properties
6-(Diisopropylamino)pyridazin-3-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative phosphorylation and lipid metabolism . These interactions can modulate the activity of these enzymes, leading to changes in metabolic pathways and cellular energy production.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in lipid metabolism and oxidative stress response . Additionally, it can modulate cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure can lead to its gradual degradation, which may affect its efficacy. Long-term studies have also indicated that continuous exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including lipid metabolism and oxidative phosphorylation. It interacts with enzymes such as cytochrome P450 and ATP synthase, influencing their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels, affecting cellular energy production and lipid homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as ABC transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production.
Eigenschaften
IUPAC Name |
3-[di(propan-2-yl)amino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)13(8(3)4)9-5-6-10(14)12-11-9/h5-8H,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZHPPFCQRBVCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=NNC(=O)C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


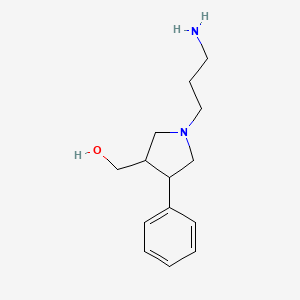
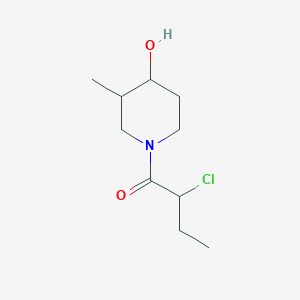


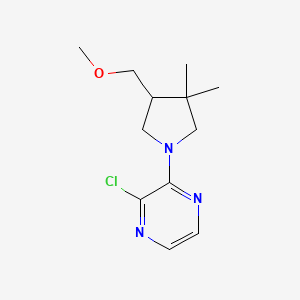
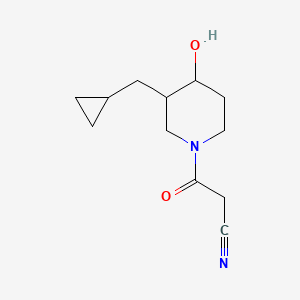
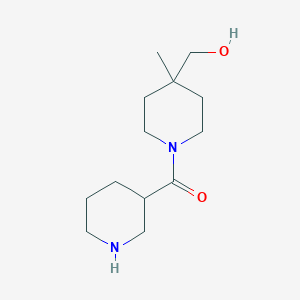
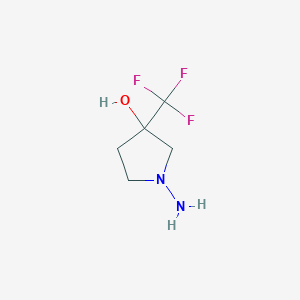
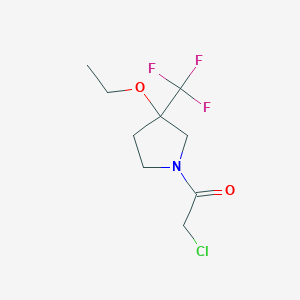
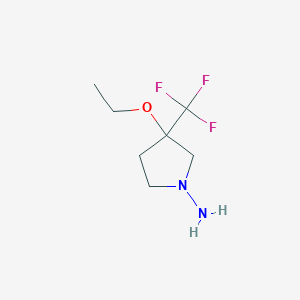
![azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone](/img/structure/B1479178.png)
